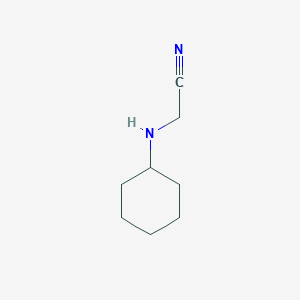

2-(Cyclohexylamino)acetonitrile

Description

2-(Cyclohexylamino)acetonitrile is a nitrile derivative featuring a cyclohexylamine group attached to the acetonitrile backbone. The compound’s core structure—a nitrile group (-CN) bonded to a cyclohexylamino substituent—suggests reactivity typical of nitriles, such as participation in nucleophilic additions or reductions to amines .

Properties

CAS No. |

1074-58-4 |

|---|---|

Molecular Formula |

C8H14N2 |

Molecular Weight |

138.21 g/mol |

IUPAC Name |

2-(cyclohexylamino)acetonitrile |

InChI |

InChI=1S/C8H14N2/c9-6-7-10-8-4-2-1-3-5-8/h8,10H,1-5,7H2 |

InChI Key |

PIYOTHVPNLMMFD-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)NCC#N |

Canonical SMILES |

C1CCC(CC1)NCC#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Research and Regulatory Considerations

- Toxicity: Cyclohexylamino derivatives may require rigorous toxicity profiling, as seen with Cybutylone’s Schedule I classification () .

- Green Chemistry : Synthesis methods for related nitriles emphasize inert atmospheres and solvent selection (e.g., THF in ), aligning with sustainable practices .

Q & A

Q. Table 1: Key Reaction Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Acetonitrile | Increases solubility of intermediates |

| Catalyst | KHSO₄ (10 mol%) | Accelerates cyclization |

| Temperature | Room temperature | Minimizes side reactions |

Which spectroscopic and chromatographic methods are recommended for characterizing purity and structure?

Basic Research Question

Characterization requires a combination of techniques:

- NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., nitrile at ~110 ppm) and cyclohexyl proton environments .

- FTIR : Confirms nitrile (C≡N stretch at ~2250 cm⁻¹) and secondary amine (N-H bend at ~1550 cm⁻¹) .

- Single-crystal XRD : Resolves stereochemistry and bond angles for structural validation .

- HPLC : Quantifies purity (>95% threshold for biological assays) .

Methodological Note : Use deuterated solvents (e.g., CDCl₃) for NMR to avoid interference. For XRD, slow evaporation from acetonitrile yields suitable crystals .

What biological systems has this compound been studied in, and what assays are used?

Basic Research Question

Preliminary studies suggest interactions with neurotransmitter receptors (e.g., serotonin receptors) using:

- Radioligand binding assays : To measure affinity (Kd values) .

- Cell-based assays : Monitoring cAMP levels or calcium flux to assess signaling pathway modulation .

- Enzyme inhibition studies : Evaluate acetylcholinesterase or monoamine oxidase activity via spectrophotometric methods .

Advanced Insight : Contradictions in receptor binding data may arise from assay-specific conditions (e.g., pH, co-solvents) .

How can researchers resolve contradictions in reported biological activity data across studies?

Advanced Research Question

Discrepancies often stem from:

- Variability in assay protocols : Standardize buffer systems (e.g., PBS vs. HEPES) and cell lines.

- Compound stability : Test degradation under assay conditions via LC-MS .

- Statistical rigor : Apply ANOVA or t-tests to compare replicates and minimize false positives .

Case Study : Inconsistent acetylcholinesterase inhibition data may require re-evaluating enzyme source (human vs. bovine) and pre-incubation times .

What strategies improve regioselective functionalization of the cyclohexylamine moiety?

Advanced Research Question

To target specific positions:

- Protecting groups : Use Boc (tert-butoxycarbonyl) to shield the amine during nitrile alkylation .

- Directed C-H activation : Employ Pd-catalyzed reactions with directing groups (e.g., pyridine) to functionalize the cyclohexane ring .

- Solvent effects : Polar aprotic solvents (DMF) enhance nucleophilic attack at the nitrile group .

How does the compound’s stability vary under different storage and experimental conditions?

Advanced Research Question

Stability studies should assess:

- Temperature : Store at -20°C in anhydrous acetonitrile to prevent hydrolysis .

- Light sensitivity : Protect from UV exposure to avoid nitrile degradation.

- pH dependence : Degradation accelerates in acidic conditions (pH < 4) .

Q. Table 2: Stability Profile

| Condition | Half-Life | Degradation Product |

|---|---|---|

| pH 3.0 | 12 hours | Cyclohexylamine |

| 25°C (light) | 48 hours | Oxidized nitrile |

What computational approaches predict the compound’s interactions with biological targets?

Advanced Research Question

- Molecular docking : Use AutoDock Vina to model binding to serotonin receptors (PDB: 5I6X) .

- MD simulations : GROMACS assesses binding stability over 100 ns trajectories .

- QSAR modeling : Correlate substituent effects (e.g., nitrile position) with activity .

Validation : Cross-check computational predictions with SPR (surface plasmon resonance) binding assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.